molecular formula C6H10N2O2 B12917616 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- CAS No. 58728-68-0

3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-

Katalognummer: B12917616
CAS-Nummer: 58728-68-0
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: HTCSMBYLKHMDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring with an aminoethyl and a methyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxo derivatives of the isoxazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with similar bioactive properties.

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group and has applications in medicinal chemistry.

    2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure with potential therapeutic applications.

Uniqueness

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

58728-68-0

Molekularformel

C6H10N2O2

Molekulargewicht

142.16 g/mol

IUPAC-Name

4-(2-aminoethyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)8-10-4/h2-3,7H2,1H3,(H,8,9)

InChI-Schlüssel

HTCSMBYLKHMDSV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NO1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.